D-Aminopeptidase Substrate Specificity: Tetra-Alanine is a Validated Substrate Unlike D-Ala-D-Ala
H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a well-characterized substrate for D-aminopeptidase from Ochrobactrum anthropi, whereas the closely related analog D-Ala-D-Ala is not recognized by this enzyme [1]. The enzyme strictly requires an oligopeptide with a free N-terminal D-alanine; dipeptides like D-Ala-D-Ala do not meet this structural requirement for efficient hydrolysis [2]. This functional dichotomy is critical for assay design in enzymology studies.
| Evidence Dimension | Enzymatic Hydrolysis |
|---|---|
| Target Compound Data | Efficiently hydrolyzed |
| Comparator Or Baseline | D-Ala-D-Ala: Not hydrolyzed |
| Quantified Difference | Qualitative difference (substrate vs. non-substrate) |
| Conditions | Ochrobactrum anthropi D-aminopeptidase assay |
Why This Matters
This difference dictates experimental design: tetra-alanine is essential for studying D-aminopeptidase activity, while D-Ala-D-Ala is the correct substrate for dipeptidases like VanX, preventing erroneous assay setup and data misinterpretation.
- [1] Asano, Y., Nakazawa, A., Kato, Y., & Kondo, K. (1989). Properties of a novel D-stereospecific aminopeptidase from Ochrobactrum anthropi. Journal of Biological Chemistry, 264(24), 14233-14239. View Source
- [2] Asano, Y., & Lubbehüsen, T. L. (2000). Enzymes acting on peptides containing D-amino acid. Journal of Bioscience and Bioengineering, 89(4), 295-306. View Source
